molecular formula C16H17NO3 B1584471 Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate CAS No. 33369-52-7

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Cat. No. B1584471
M. Wt: 271.31 g/mol
InChI Key: SIXINSDWVSIFEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04528382

Procedure details

N-Methyl 4-methylbenzimidoyl chloride (3.85 g, 23 mmole) was treated with alcohol free chloroform (4.5 ml) and chlorosulfonic acid (0.2 g, 1.7 mmole). Methyl 1-methyl-1H-pyrrole-2-acetate (3.5 g, 23 mmole) was added in one portion, the reaction was fitted with a calcium chloride drying tube and stirred overnight. The reaction was quenched with saturated aqueous sodium bicarbonate. The phases were separated and the organic phase was concentrated under reduced pressure. The residue (6.6 g of a red oil) was dissolved in methanol (50 ml) and treated with sodium acetate (3 g, 36 mmole) and water (10 ml). The reaction was heated at reflux overnight, then cooled in an ice bath. The title compound crystallized and was isolated by filtration, washed with cold methanol, and air dried to yield 2.3 g (37%) of a light tan solid, m.p. 117°-119° C.
Name
N-Methyl 4-methylbenzimidoyl chloride
Quantity
3.85 g
Type
reactant
Reaction Step One
[Compound]
Name
alcohol
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
CN=[C:3](Cl)[C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][CH:5]=1.ClS(O)(=O)=O.[CH3:17][N:18]1[CH:22]=[CH:21][CH:20]=[C:19]1[CH2:23][C:24]([O:26][CH3:27])=[O:25].C([O-])(=[O:30])C.[Na+]>O>[CH3:17][N:18]1[C:22]([C:3](=[O:30])[C:4]2[CH:5]=[CH:6][C:7]([CH3:10])=[CH:8][CH:9]=2)=[CH:21][CH:20]=[C:19]1[CH2:23][C:24]([O:26][CH3:27])=[O:25] |f:3.4|

Inputs

Step One
Name
N-Methyl 4-methylbenzimidoyl chloride
Quantity
3.85 g
Type
reactant
Smiles
CN=C(C1=CC=C(C=C1)C)Cl
Name
alcohol
Quantity
4.5 mL
Type
reactant
Smiles
Name
Quantity
0.2 g
Type
reactant
Smiles
ClS(=O)(=O)O
Step Two
Name
Quantity
3.5 g
Type
reactant
Smiles
CN1C(=CC=C1)CC(=O)OC
Step Three
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was fitted with a calcium chloride drying tube
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The phases were separated
CONCENTRATION
Type
CONCENTRATION
Details
the organic phase was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue (6.6 g of a red oil) was dissolved in methanol (50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The title compound crystallized
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
WASH
Type
WASH
Details
washed with cold methanol, and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN1C(=CC=C1C(C1=CC=C(C=C1)C)=O)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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